molecular formula C20H22N2O3 B11397962 4-Methoxy-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene

4-Methoxy-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene

Cat. No.: B11397962
M. Wt: 338.4 g/mol
InChI Key: GNRHSKTVGWOOMV-UHFFFAOYSA-N
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Description

4-Methoxy-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene is an organic compound that features a benzimidazole moiety linked to a methoxybenzene ring through an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene typically involves the following steps:

    Formation of Benzimidazole Derivative: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with an oxirane compound.

    Linking to Methoxybenzene: The final step involves the reaction of the oxolan-2-ylbenzimidazole derivative with 4-methoxyphenol in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield a dihydrobenzimidazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the original compound.

Scientific Research Applications

4-Methoxy-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene
  • 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
  • Benzene, 1-ethoxy-4-methyl-

Uniqueness

4-Methoxy-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene is unique due to the presence of both the benzimidazole and oxolane moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

1-[2-(4-methoxyphenoxy)ethyl]-2-(oxolan-2-yl)benzimidazole

InChI

InChI=1S/C20H22N2O3/c1-23-15-8-10-16(11-9-15)24-14-12-22-18-6-3-2-5-17(18)21-20(22)19-7-4-13-25-19/h2-3,5-6,8-11,19H,4,7,12-14H2,1H3

InChI Key

GNRHSKTVGWOOMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CCCO4

Origin of Product

United States

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